molecular formula C27H44O4 B8604302 Ethyl 4-hydroxy-3-octadecanoylbenzoate CAS No. 95269-83-3

Ethyl 4-hydroxy-3-octadecanoylbenzoate

Cat. No.: B8604302
CAS No.: 95269-83-3
M. Wt: 432.6 g/mol
InChI Key: HVGWAQYWCGGOJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-hydroxy-3-octadecanoylbenzoate is a benzoate ester derivative characterized by a hydroxyl group at position 4, an octadecanoyl (C18 acyl) chain at position 3, and an ethyl ester group at the carboxyl position. This compound has been identified in natural sources, such as the acetic ethyl extract of Dicranoloma reflexum, a moss species, as noted in Table 3 of Jurnal RISET KIMIA (2016) .

Properties

CAS No.

95269-83-3

Molecular Formula

C27H44O4

Molecular Weight

432.6 g/mol

IUPAC Name

ethyl 4-hydroxy-3-octadecanoylbenzoate

InChI

InChI=1S/C27H44O4/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25(28)24-22-23(20-21-26(24)29)27(30)31-4-2/h20-22,29H,3-19H2,1-2H3

InChI Key

HVGWAQYWCGGOJO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)C1=C(C=CC(=C1)C(=O)OCC)O

Origin of Product

United States

Comparison with Similar Compounds

Key Differences and Implications

Structural Features: The octadecanoyl chain in this compound confers significant hydrophobicity, making it suitable for lipid-based delivery systems. In contrast, the ethoxylated amino group in Ethoxylated ethyl-4-aminobenzoate introduces water solubility, enabling use in aqueous cosmetic products . The ethoxylated derivative’s high molecular weight (1266.6 g/mol) reflects extensive ethylene oxide polymerization, whereas the simpler benzoate structure of this compound suggests lower complexity .

Solubility and Applications: Ethoxylated ethyl-4-aminobenzoate’s water solubility aligns with its use in sunscreens and emulsified products, whereas the lipophilic nature of this compound may limit it to non-polar solvents or lipid matrices .

Synthesis and Purity: Ethoxylated ethyl-4-aminobenzoate is synthesized industrially with stringent purity controls (>99%), whereas this compound is isolated from natural extracts, which may introduce variability in yield and composition .

Research Findings and Limitations

  • Solubility Profiles: Ethoxylated derivatives prioritize hydrophilicity for consumer products, while unmodified benzoates like this compound may serve niche roles in drug delivery or natural product isolation .
  • Safety and Stability: Ethoxylated ethyl-4-aminobenzoate’s low residual ethylene oxide (<1 ppm) ensures safety in cosmetics, but similar data for this compound are absent .

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